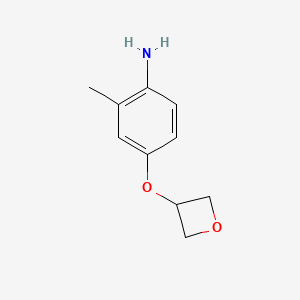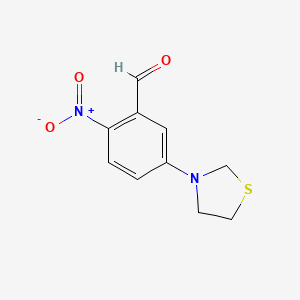
(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
Overview
Description
“(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), and a hydroxyl group (-OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a 4-methoxyphenyl-containing compound, followed by the addition of a hydrochloride to form the hydrochloride salt .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, and hydroxyl functional groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The amino, methoxy, and hydroxyl functional groups in this compound could participate in a variety of chemical reactions. For example, the amino group could engage in reactions such as acylation or alkylation, while the hydroxyl group could be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amino and hydroxyl groups could impact the compound’s solubility in water .Scientific Research Applications
Overview
The compound (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride, does not have direct matches in scientific literature regarding its specific applications. However, examining closely related compounds and their functionalities can provide insights into the potential applications of this compound in scientific research. This approach is useful because chemical analogues often share similar properties and applications.
Related Compounds and Applications
FTY720 (Fingolimod) Research :FTY720, chemically 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, is a structurally similar compound with significant immunosuppressive and potential antitumor effects. It's primarily used in multiple sclerosis treatment. The immunosuppressive properties arise from its ability to activate sphingosine-1-phosphate receptors (S1PRs). Additionally, FTY720 has demonstrated preclinical antitumor efficacy in several cancer models, indicating its potential in cancer therapy research (Li Zhang et al., 2013).
Chitosan Research :Chitosan, an aminopolysaccharide, showcases the utility of compounds with amino groups in biocompatibility, antimicrobial, and various biomedical applications. Its properties highlight the potential of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride in similar applications, especially considering its amino group and potential for bioactivity (D. Raafat & H. Sahl, 2009).
Phosphonic Acid Research :Research on phosphonic acid and its derivatives, which share a functional group similarity with the compound , underscores the versatility of such compounds in drug design, surface functionalization, and as bioactive molecules. This suggests potential applications of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride in designing new materials or as a bioactive compound (C. M. Sevrain et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRWOJRZSURAOL-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride | |
CAS RN |
1442114-73-9 | |
| Record name | Benzeneethanol, β-(aminomethyl)-4-methoxy-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1442114-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)







